
5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound that contains both pyrazine and imidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-methyl-3-nitropyrazine with methanol in the presence of sodium methoxide, followed by bromination with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or other nucleophiles can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
科学的研究の応用
5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites in enzymes, affecting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
- 5-bromo-2-methoxy-4-methyl-3-nitropyrazine
- 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
Uniqueness
5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine is unique due to its specific substitution pattern and the presence of both pyrazine and imidazole rings. This combination can result in distinct biological activities and chemical reactivity compared to other similar compounds .
特性
分子式 |
C9H9BrN4O |
|---|---|
分子量 |
269.10 g/mol |
IUPAC名 |
5-bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine |
InChI |
InChI=1S/C9H9BrN4O/c1-6-4-14(5-12-6)8-9(15-2)13-7(10)3-11-8/h3-5H,1-2H3 |
InChIキー |
IWJMSTASUUJQFV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=NC=C(N=C2OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


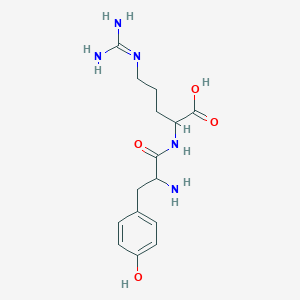
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
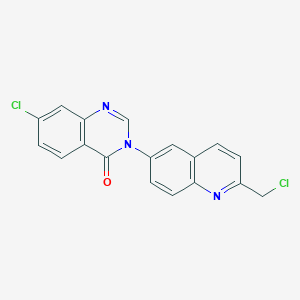


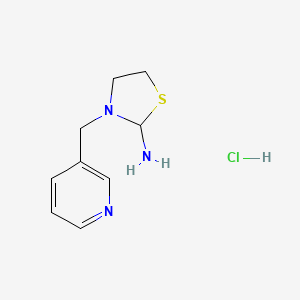
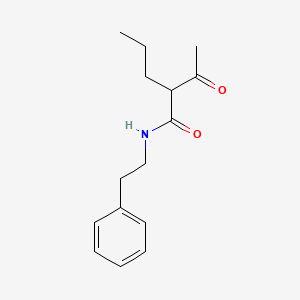
![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)
![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)
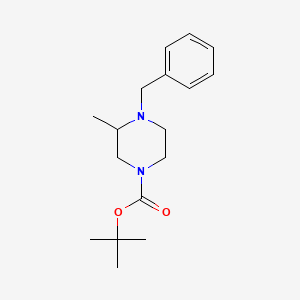



![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)
